(±)-Silybin

Pharmacokinetics Bioavailability Diastereomer differentiation

Researchers substituting (±)-silybin with crude silymarin or isolated diastereomers face significant variability in CYP inhibition kinetics, metabolic fate, and systemic exposure-silybin B alone yields ~20-fold higher AUC than silybin A. This certified reference standard delivers the defined equimolar mixture of silybin A and B required for pharmacopoeial monograph compliance and cross-laboratory reproducibility. - Ensures consistent diastereomer ratio matching natural milk thistle preparations for analytical and pharmacological studies. - Clinically validated PBPK models confirm predictable CYP2C9/CYP3A4 interaction liability (e.g., warfarin AUC increase: 13%; midazolam AUC increase: 9%). - Available with qNMR-certified content; ships ambient with documented stability.

Molecular Formula C25H22O10
Molecular Weight 482.4 g/mol
Cat. No. B8058684
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(±)-Silybin
Molecular FormulaC25H22O10
Molecular Weight482.4 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O
InChIInChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m0/s1
InChIKeySEBFKMXJBCUCAI-PQVVKJAFSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(±)-Silybin: Composition and Procurement


(±)-Silybin (CAS 22888-70-6), also referred to as silibinin, is a flavonolignan compound that exists as an approximately equimolar mixture of two diastereoisomers—silybin A and silybin B—with configurations (2R,3R,10R,11R) and (2R,3R,10S,11S), respectively [1]. It constitutes the major bioactive component (approximately 50–70%) of silymarin, the standardized extract derived from the seeds of Silybum marianum (milk thistle) [2]. As a reference standard, (±)-silybin is widely employed in analytical method development, quality control of herbal medicinal products, and pharmacological research requiring a defined mixture of both diastereomers rather than isolated single isomers .

Composition Equimolar mixture of silybin A and silybin B diastereomers
Reference Standard Analytical QC and pharmacopoeial monograph compliance
Stereochemical Baseline Consistent diastereomer ratio for pharmacological reproducibility

Why (±)-Silybin Cannot Be Replaced


Substituting (±)-silybin with crude silymarin extract, isolated silybin A, isolated silybin B, or structurally related flavonolignans such as isosilybin or silychristin introduces significant variability in key experimental outcomes including metabolic fate, pharmacokinetic exposure, CYP enzyme inhibition potential, and target engagement. The two diastereomers exhibit completely different metabolic profiles, with silybin B demonstrating markedly higher systemic exposure and distinct regioselective glucuronidation compared to silybin A [1]. Furthermore, the diastereomers differ in their reversible versus irreversible CYP inhibition kinetics and potency [2]. These stereospecific differences preclude meaningful cross-substitution without rigorous revalidation of experimental systems. For analytical and pharmacological reproducibility, (±)-silybin as a defined equimolar mixture provides a consistent and well-characterized reference baseline that isolated isomers or crude extracts cannot guarantee.

Crude silymarin or isolated silybin A/B may shift systemic exposure profiles due to diastereomer-specific PK differences.
Isolated diastereomers differ in CYP inhibition potency and mechanism, potentially altering DDI study outcomes.
Regioselective glucuronidation profiles differ; substitution may lead to inconsistent metabolite-mediated effects.

(±)-Silybin Differentiation Evidence


Systemic Exposure: Silybin B vs. Silybin A

In a comparative in vivo pharmacokinetic study in rats, the oral bioavailability and systemic exposure of silybin B substantially exceeded that of silybin A. The area under the plasma concentration-time curve (AUC0→6h) for total silybin B was approximately 20-fold higher than that of silybin A, and silybin B achieved a Cmax (14.50 µg/mL) that was approximately 13.8-fold greater than that of silybin A (1.05 µg/mL) [1]. Additionally, silybin B reached Tmax faster (2.6 hours versus 3.9 hours), indicating more rapid absorption [1].

Systemic Exposure B vs A
Head-to-head
AUC ~20-fold higher; Cmax ~13.8-fold higher for silybin B
Silybin B drives majority of exposure in equimolar mixture
Rat PK, 200 mg/kg oral; HPLC-PDA
Pharmacokinetics Bioavailability Diastereomer differentiation Metabolism

Silybin Diastereomer Glucuronidation

The glucuronidation of silybin A and silybin B proceeds with significant stereoselectivity. In vitro incubation studies with bovine liver microsomes demonstrated that silybin B is glucuronidated at a more efficient rate than silybin A [1]. Moreover, the two diastereomers display markedly different regioselectivity: glucuronidation of silybin B occurs preferentially at the C-20 position, whereas silybin A undergoes glucuronidation at both C-7 and C-20 positions at similar rates [1]. In vivo, the metabolic profiles of the two diastereomers are completely different, with silybin B-7-O-β-glucuronide identified as the major plasma metabolite of silybin B [2].

Silybin Glucuronidation
Head-to-head
Silybin B more efficient glucuronidation; favors C-20 over C-7
Diastereomer-specific Phase II metabolism alters clearance profiles
Bovine liver microsomes; RP-HPLC, HPLC/MS, NMR
Metabolism Glucuronidation Stereoselectivity Phase II metabolism

CYP2C9 and CYP3A4 Inhibition: Silybin A vs. B

In vitro enzyme kinetic studies reveal that silybin A and silybin B differ in both potency and inhibition mechanism toward clinically relevant cytochrome P450 enzymes. Against CYP2C9, silybin B (Ki = 4.8 µM) exhibits approximately 2-fold greater reversible inhibitory potency than silybin A (Ki = 10 µM) [1]. Both diastereomers inhibit CYP3A4 in an irreversible (mechanism-based) manner, with KI values of 89 µM and 110 µM for silybin B and silybin A, respectively [1]. In contrast, other silymarin flavonolignans such as isosilybin A and silybin A (as isolated diastereomers) have been reported to outperform silybin in certain antiviral, anti-inflammatory, and T-cell proliferation assays, underscoring that activity varies substantially across the structural class [2].

CYP2C9/3A4 Inhibition
Head-to-head
Silybin B Ki=4.8 µM (CYP2C9), ~2-fold more potent than A; CYP3A4 KI 89 vs 110 µM
Silybin B contributes disproportionately to CYP inhibition in mixture
Human liver microsomes in vitro
Drug-drug interaction CYP inhibition Herb-drug interaction P450 enzymes

Clinically Validated Low Interaction Risk

A proof-of-concept clinical study using a physiologically based pharmacokinetic (PBPK) modeling framework demonstrated that high-dose silibinin (1,650 mg/day for 7 days) produced only minimal interactions with the CYP probe substrates midazolam and (S)-warfarin [1]. Specifically, co-administration increased the AUC of midazolam by 9% and (S)-warfarin by 13%, confirming low interaction liability at clinically relevant doses [1]. This quantitative clinical interaction data was generated using (±)-silybin (silibinin) as the test article, establishing a benchmark for predicting drug interaction risk that cannot be extrapolated directly to other silymarin components or isolated diastereomers without equivalent clinical validation [1].

Clinical DDI Interaction
Reported
Midazolam AUC +9%; (S)-warfarin AUC +13% with silibinin 1650 mg/day
Low interaction liability observed in reported clinical context
12 healthy volunteers; PBPK model
Clinical pharmacology Herb-drug interaction PBPK modeling Safety

(±)-Silybin Application Scenarios


Analytical Reference Standard

Employ (±)-silybin as a certified primary reference standard (available with quantitative NMR-certified content) for the identification and quantification of silybin content in silymarin extracts and finished herbal products, in accordance with pharmacopoeial monograph requirements [1]. The defined equimolar mixture of silybin A and B provides a consistent analytical benchmark that reflects the natural diastereomer composition of milk thistle preparations.

In Vivo Pharmacology Studies

For in vivo efficacy or toxicology studies, (±)-silybin provides the most physiologically relevant exposure profile, reflecting the natural equimolar mixture of silybin A and B [1]. Use of isolated diastereomers would yield markedly different pharmacokinetic outcomes—silybin B alone produces ~20-fold higher systemic exposure than silybin A—which may confound interpretation of dose-response relationships and cross-study comparisons.

Drug-Drug Interaction and PBPK Modeling

Utilize (±)-silybin as the test article for predicting herb-drug interaction liability, leveraging clinically validated PBPK models that quantify minimal interactions with CYP2C9 and CYP3A4 substrates (warfarin AUC increase: 13%; midazolam AUC increase: 9%) [1]. These clinically confirmed interaction parameters cannot be reliably extrapolated to isolated diastereomers or other silymarin flavonolignans.

CYP Enzyme Inhibition Studies

In in vitro CYP inhibition screening assays, (±)-silybin provides a consistent reference point for assessing enzyme inhibition potential. The differential inhibition profiles of silybin A (CYP2C9 Ki = 10 µM) and silybin B (CYP2C9 Ki = 4.8 µM) underscore the importance of specifying whether the equimolar mixture or isolated diastereomers are employed in experimental protocols to ensure reproducibility across laboratories [1].

Application
Selection Property
Validation Focus
Analytical Reference Standard
Stereochemical consistency
Diastereomer ratio verification
In Vivo Pharmacology Studies
Defined equimolar mixture
Systemic exposure monitoring
Drug-Drug Interaction Modeling
Reported PBPK interaction parameters
CYP substrate interaction verification
CYP Enzyme Inhibition Studies
Diastereomer-specific inhibition profile
CYP2C9 and CYP3A4 inhibition verification

Technical Documentation Hub

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37 linked technical documents
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